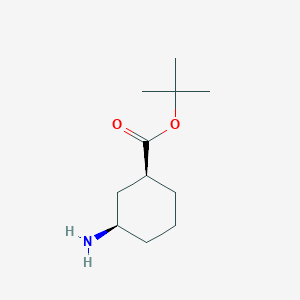methanone](/img/structure/B12836707.png)
[4-(2-Bromoethoxy)-3,5-diiodophenyl](2-butyl-3-benzofuranyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The butyl group is introduced via alkylation reactions, using butyl halides in the presence of a base such as potassium carbonate.
Bromoethoxy Substitution:
- The bromoethoxy group is introduced through nucleophilic substitution reactions, typically using bromoethanol and a suitable base.
Diiodobenzoyl Substitution:
- The diiodobenzoyl group is introduced via acylation reactions, using diiodobenzoyl chloride and a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
-
Formation of the Benzofuran Core:
- Starting with a suitable phenol derivative, the benzofuran core is formed through cyclization reactions.
- Reaction conditions often involve the use of strong acids or bases and elevated temperatures.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can occur at the bromoethoxy group, converting it to an ethoxy group.
Substitution: The compound can undergo various substitution reactions, particularly at the bromoethoxy and diiodobenzoyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Ethoxy derivatives.
Substitution: Amino or thio derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme interactions and inhibition.
Medicine:
- Explored as a potential therapeutic agent due to its biological activities.
- Studied for its pharmacokinetic properties and potential drug interactions.
Industry:
- Used in the development of new materials with specific chemical properties.
- Investigated for its potential use in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 2-n-Butyl-4-[(2-chloroethoxy)-3,5-diiodobenzoyl]benzofuran
- 2-n-Butyl-4-[(2-iodoethoxy)-3,5-diiodobenzoyl]benzofuran
- 2-n-Butyl-4-[(2-methoxyethoxy)-3,5-diiodobenzoyl]benzofuran
Comparison:
- 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran is unique due to the presence of the bromoethoxy group, which imparts specific reactivity and biological activity.
- The chloroethoxy and iodoethoxy derivatives may have different reactivity and biological properties due to the different halogen atoms.
- The methoxyethoxy derivative may have different solubility and reactivity due to the presence of the methoxy group.
This detailed article provides a comprehensive overview of 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C21H19BrI2O3 |
|---|---|
Molekulargewicht |
653.1 g/mol |
IUPAC-Name |
[2-(2-bromoethoxy)-3,5-diiodophenyl]-(2-butyl-1-benzofuran-4-yl)methanone |
InChI |
InChI=1S/C21H19BrI2O3/c1-2-3-5-14-12-16-15(6-4-7-19(16)27-14)20(25)17-10-13(23)11-18(24)21(17)26-9-8-22/h4,6-7,10-12H,2-3,5,8-9H2,1H3 |
InChI-Schlüssel |
NUBBCPZHVQNZJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC2=C(C=CC=C2O1)C(=O)C3=C(C(=CC(=C3)I)I)OCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


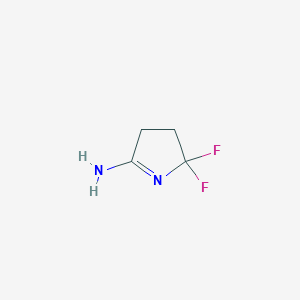
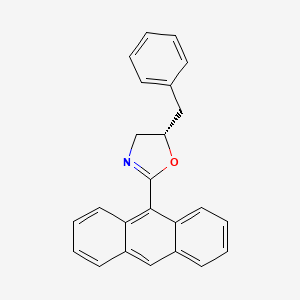


![7a-(Difluoromethyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B12836642.png)

![5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12836647.png)
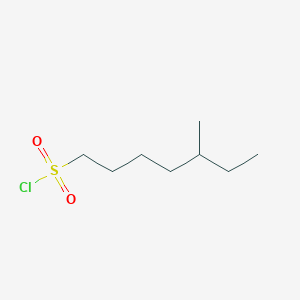
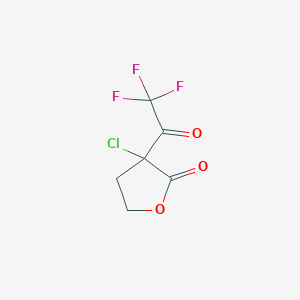
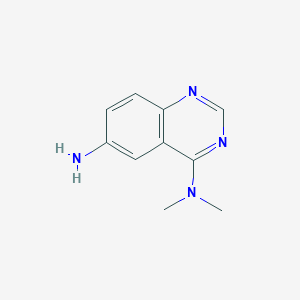
![1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne](/img/structure/B12836664.png)
![4-amino-N-[1-[3-(4-fluorophenyl)propyl]-4-methylpiperidin-4-yl]-5-iodo-2-methoxybenzamide](/img/structure/B12836673.png)

